

Benchmarking L-870810 Activity Against Known HIV-1 Integrase Inhibitors

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Compound of Interest

Compound Name: L-870810
Cat. No.: B15580615

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational HIV-1 integrase inhibitor, **L-870810**, against established standards, including early-generation inhibitors and clinically approved drugs. The data presented is compiled from publicly available research to facilitate a comprehensive evaluation of its preclinical profile.

Executive Summary

L-870810 is a potent, small-molecule inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide chemical class.^{[1][2]} It specifically targets the strand transfer step of viral DNA integration into the host genome.^[1] Mechanistically, it is identical to the diketo acid class of inhibitors but exhibits a distinct resistance profile, suggesting a different binding interaction within the integrase active site.^{[1][3]} **L-870810** demonstrated significant antiviral activity in cell culture and was the first integrase inhibitor to show a reduction in viral load in HIV-1 infected patients.^[4] However, its clinical development was terminated due to observed liver and kidney toxicity in preclinical animal models.^{[4][5]} This guide benchmarks the in vitro activity of **L-870810** against other notable HIV-1 integrase inhibitors.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the in vitro inhibitory and antiviral activities of **L-870810** and a panel of known standard HIV-1 integrase inhibitors. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the integrase strand transfer activity in a biochemical

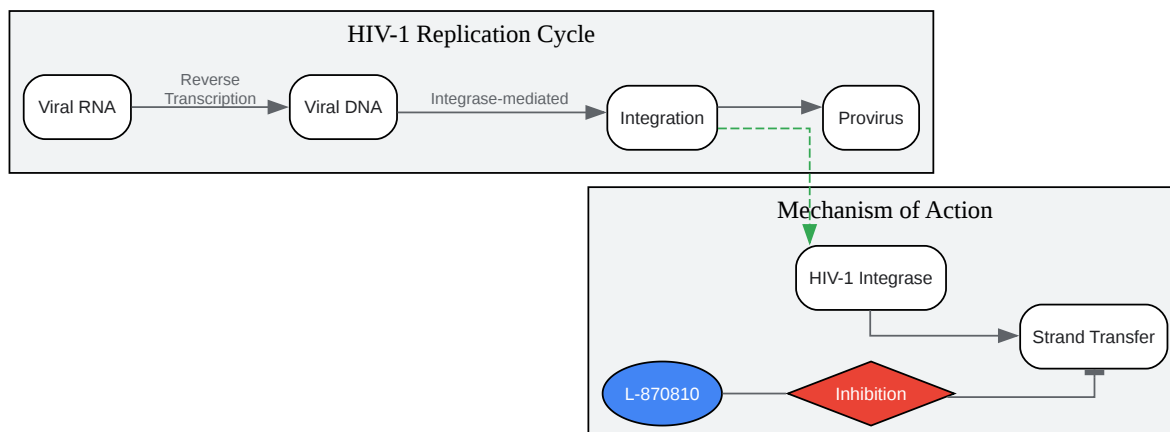
assay. EC50 or EC95 values represent the concentration required to inhibit 50% or 95% of viral replication in cell-based assays, respectively.

Compound	Class	Target	In Vitro IC50 (Strand Transfer)	Cell-Based Antiviral Activity
L-870810	Naphthyridine Carboxamide	HIV-1 Integrase	8 nM[6], 8-15 nM[7][8]	EC95 = 15 nM[6]
Raltegravir (RAL)	Pyrimidinone Carboxamide	HIV-1 Integrase	2–7 nM[9][10]	IC95 = 31 nM (in NHS)[2], Median IC50 = 9.15 nM[5]
Elvitegravir (EVG/GS-9137)	Quinolone Carboxylic Acid	HIV-1 Integrase	7 nM[2], 0.7 nM[3][11]	EC90 = 1.7 nM (in NHS)[2], IC95 = 45 ng/mL[12]
Dolutegravir (DTG)	Naphthyridine Carboxamide	HIV-1 Integrase	2.7 nM[3]	Median IC50 = 1.07 nM[5], EC50 = 0.51 nM (in PBMCs)[3]
S-1360	Diketo Acid Analogue	HIV-1 Integrase	20 nM[1][2]	EC50 = 200 nM[1]
L-731,988	Diketo Acid	HIV-1 Integrase	80 nM[6]	ED50 = 500-1600 nM[13]
L-708,906	Diketo Acid	HIV-1 Integrase	N/A	N/A

NHS: Normal Human Serum; PBMCs: Peripheral Blood Mononuclear Cells. Data is compiled from multiple sources and assay conditions may vary.

Mandatory Visualizations

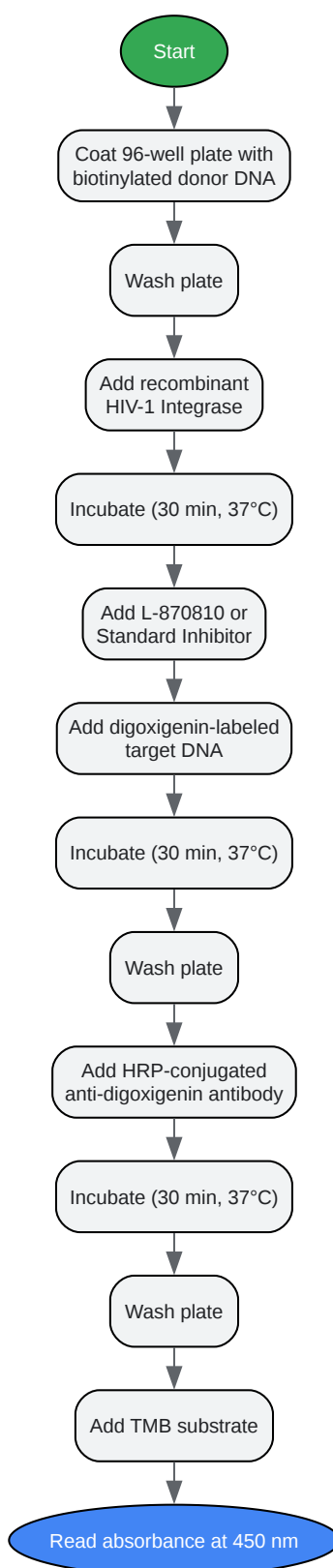
HIV-1 Integrase Strand Transfer Inhibition



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Caption: Mechanism of **L-870810** action on the HIV-1 replication cycle.

Experimental Workflow: In Vitro Strand Transfer Assay



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Caption: Workflow for a non-radioactive HIV-1 integrase strand transfer assay.

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is based on a commercially available non-radioactive assay format (e.g., XpressBio HIV-1 Integrase Assay Kit).

Materials:

- Streptavidin-coated 96-well plates
- Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
- Recombinant full-length HIV-1 integrase protein
- Digoxigenin (DIG)-labeled double-stranded target substrate (TS) DNA
- **L-870810** and standard inhibitors
- Reaction buffer, blocking buffer, and wash buffer
- HRP-labeled anti-DIG antibody
- TMB substrate and stop solution
- Plate reader capable of measuring absorbance at 450 nm

Procedure:

- **Plate Preparation:** A 96-well streptavidin-coated plate is coated with the biotinylated DS DNA. The plate is then washed to remove any unbound DNA.
- **Integrase Binding:** Recombinant HIV-1 integrase is added to the wells and incubated to allow binding to the DS DNA.
- **Inhibitor Addition:** Serial dilutions of **L-870810** or standard inhibitors are added to the wells and incubated.

- **Strand Transfer Reaction:** The DIG-labeled TS DNA is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the DS DNA into the TS DNA.
- **Detection:** The plate is washed, and an HRP-labeled antibody that specifically binds to the DIG-labeled TS DNA is added. After another wash step, a TMB substrate is added. The HRP enzyme catalyzes a colorimetric reaction.
- **Data Analysis:** The reaction is stopped, and the absorbance is read at 450 nm. The IC₅₀ values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based HIV-1 Antiviral Activity Assay

This is a generalized protocol based on common methodologies for assessing antiviral activity in a cellular context.

Materials:

- Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, MT-4 cells, or PBMCs)
- HIV-1 viral stock (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates)
- **L-870810** and standard inhibitors
- Cell culture medium and supplements
- Method for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent, or flow cytometer for GFP)
- 96-well cell culture plates
- CO₂ incubator

Procedure:

- **Cell Plating:** Target cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

- Compound Addition: Serial dilutions of **L-870810** or standard inhibitors are added to the cells.
- Viral Infection: A predetermined amount of HIV-1 virus stock is added to the wells.
- Incubation: The plates are incubated for a period that allows for viral replication (typically 2-5 days).
- Quantification of Viral Replication:
 - p24 ELISA: The concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is measured.
 - Reporter Gene Assay (Luciferase/GFP): If using a reporter cell line (e.g., TZM-bl), the expression of the reporter gene is quantified. For luciferase, a substrate is added, and luminescence is measured. For GFP, fluorescence is measured.
- Data Analysis: The percentage of viral inhibition is calculated relative to untreated virus-infected control cells. The EC50 or EC95 values are determined by plotting the percent inhibition against the log of the compound concentration. A parallel assay to measure cell viability (e.g., MTT or CellTiter-Glo) is often performed to assess the cytotoxicity of the compounds.

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